molecular formula C15H8N2O B135262 4,4'-Dicyanobenzophenone CAS No. 32446-66-5

4,4'-Dicyanobenzophenone

Cat. No. B135262
CAS RN: 32446-66-5
M. Wt: 232.24 g/mol
InChI Key: UKOXPTLWNQHMJV-UHFFFAOYSA-N
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Description

4,4'-Dicyanobenzophenone is a chemical compound that is structurally related to benzophenones, which are known for their utility in various chemical applications. While the provided papers do not directly discuss 4,4'-Dicyanobenzophenone, they do provide insights into similar compounds that can help infer its properties and potential reactivity. For instance, the study of 4,4'-diiodobenzophenone provides crystallographic data that could be relevant to understanding the molecular structure of 4,4'-Dicyanobenzophenone, given the similarity in the benzophenone backbone .

Synthesis Analysis

The synthesis of related compounds, such as the 1,2-diselenete mentioned in the first paper, involves the reaction of a phthalonitrile derivative with aluminum chloride in toluene . This suggests that the synthesis of 4,4'-Dicyanobenzophenone could potentially involve similar cyanation reactions where a benzophenone substrate is treated with a cyanating agent to introduce the cyano groups at the para positions of the benzene rings.

Molecular Structure Analysis

The molecular structure of 4,4'-Dicyanobenzophenone can be inferred to some extent from the related compounds. For example, 4,4'-diiodobenzophenone possesses crystallographic two-fold symmetry, which could be a feature shared by 4,4'-Dicyanobenzophenone due to the similarity in their core structures . The presence of cyano groups would likely influence the electronic distribution and could affect the molecular geometry through their electron-withdrawing effects.

Chemical Reactions Analysis

The reactivity of 4,4'-Dicyanobenzophenone can be speculated based on the reactivity of similar compounds. The first paper describes the complexation of a diselenete with tetrakis(triphenylphosphine)palladium, leading to the formation of a dinuclear palladium complex . This indicates that 4,4'-Dicyanobenzophenone could potentially participate in coordination chemistry, forming complexes with transition metals due to the presence of cyano groups that can act as ligands.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4'-Dicyanobenzophenone are not directly discussed in the provided papers. However, the spectroscopic study of 4,4'-diiodobenzophenone, including its phosphorescence emission spectra, suggests that 4,4'-Dicyanobenzophenone may also exhibit interesting optical properties, which could be explored through similar spectroscopic techniques . The presence of strong electron-withdrawing groups like cyano could also influence its chemical properties, such as acidity, reactivity, and stability.

Scientific Research Applications

Synthesis of Macrocyclic and Organophotocatalytic Compounds

4,4'-Dicyanobenzophenone has been utilized in the synthesis of new tetraoxacyclophanes containing benzophenone units, showcasing its role in forming macrocyclic compounds with potential applications in material science and organic chemistry (P. Kuś & P. Jones, 2000). Additionally, its derivatives have shown promise in photocatalytic transformations, particularly in organic reactions, highlighting its potential as a metal-free photocatalyst (T. Shang et al., 2019).

Study of Ion Pairs and Electrochemical Properties

Research on the ion pairs of 4,4'-dicyanobenzophenone ketyl with alkali-metal cations through electron spin resonance and ENDOR investigation elucidates the compound's electrochemical properties and interactions with metals, which could have implications in battery technology and materials science (Mario Barzaghi et al., 1988).

Environmental and Health Impact Studies

Investigations into the transformation products of related benzophenone compounds during chlorination treatment have raised concerns about the formation of potentially harmful disinfection by-products. Such studies are crucial for understanding the environmental and health impacts of chemical compounds used in everyday products (Xuefeng Sun et al., 2019).

Advanced Material Synthesis

4,4'-Dicyanobenzophenone plays a role in the synthesis of novel materials, such as sulfonated poly(ether ether ketone) with high selectivity for fuel cell applications. This demonstrates its utility in the development of new polymers with specific electrical or chemical properties for use in sustainable energy technologies (Hongtao Li et al., 2009).

Safety And Hazards

The safety information for 4,4’-Dicyanobenzophenone indicates that it has a GHS07 pictogram and a warning signal word . The hazard statement is H302, and the precautionary statements are P280; P305+P351+P338 .

properties

IUPAC Name

4-(4-cyanobenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O/c16-9-11-1-5-13(6-2-11)15(18)14-7-3-12(10-17)4-8-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOXPTLWNQHMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443120
Record name 4,4'-Dicyanobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dicyanobenzophenone

CAS RN

32446-66-5
Record name p,p'-Dicyanobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032446665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dicyanobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P,P'-DICYANOBENZOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDF6VS0MD5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

8.13 g of CuCN are added to a solution of 5.1 g of 4,4'-dibromobenzophenone in 90 ml of DMF and the mixture is stirred under reflux for 13 hours. After cooling, the reaction mixture is diluted with ethyl acetate, washed twice with 50% aqueous ethylenediamine solution, twice with water and then three times with brine, dried and concentrated. Column chromatography (SiO2, toluene to toluene/ethyl acetate 95:5) yields the crystalline title compound; TLC (toluene/ethyl acetate 9:1): Rf =0.34; IR (CH2Cl2): 2220, 1670, 1605, 1405 cm-1.
Name
Quantity
8.13 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

15.7 g of 4-cyanobenzaldehyde and 9.1 g of caesium fluoride are added to a solution of 9.4 g of 5-trimethylsilylthiazole in 0.56 l of THF, and the mixture is heated under reflux for 16 hours. The solid material is filtered off and the solvent is concentrated. Column chromatography (SiO2, hexane/ethyl acetate 1:2) yields first (a) 5-(4-cyanobenzoyl)-thiazole [Rf hexane/ethyl acetate 1:2)=0.65], m.p. (after crystallisation from ethyl acetate) 181°-182°; 1H-NMR (CDCl3): δ (ppm)=8.88 and 8 (m,4H), 8.36 (s,1H), 9.14 (s,1H), and then (b)4-(α-hydroxy-5-thiazolylmethyl)-benzonitrile [Rf (hexane/ethyl acetate 1:2)=0.35], m.p. (after crystallisation from toluene) 115°-117°; 1H-NMR (CDCl3): δ (ppm)=3.05 (d,1H), 6.2 (d,1H), 7.58 and 7.7 (m,4H), 7.73 (s,1H), 8.78 (s,1H).
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.56 L
Type
solvent
Reaction Step One

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